Dihydroresveratrol 3-O-glucoside: A Comprehensive Technical Guide to its Natural Occurrence and Sources
Dihydroresveratrol 3-O-glucoside: A Comprehensive Technical Guide to its Natural Occurrence and Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroresveratrol (B186802) 3-O-glucoside, a glycosylated derivative of the stilbenoid dihydroresveratrol, is a naturally occurring polyphenol. While its aglycone, dihydroresveratrol, has garnered significant research interest for its potential therapeutic properties, the natural distribution and biological significance of its glycosidic form are less well-understood. This technical guide provides an in-depth overview of the known natural sources of dihydroresveratrol 3-O-glucoside, methodologies for its study, and insights into its potential biological relevance based on the activities of its parent compounds.
Natural Occurrence and Sources
Dihydroresveratrol 3-O-glucoside has been identified in a limited number of plant species. Its aglycone, dihydroresveratrol, is more widely distributed and is also a known metabolite of resveratrol (B1683913), produced by the gut microbiota.
Directly Identified Sources of Dihydroresveratrol 3-O-glucoside
The primary plant sources from which dihydroresveratrol 3-O-glucoside has been directly isolated and identified are:
-
Rhizomes of Polygonum cuspidatum Sieb. et Zucc. (Japanese Knotweed)[1][2][3][4]
-
Leaves of Broussonetia papyrifera (L.) L'Hér. ex Vent. (Paper Mulberry)[5][6]
While its presence in these sources is confirmed, quantitative data on the concentration of dihydroresveratrol 3-O-glucoside remains limited in publicly available literature.
Potential Sources Based on the Presence of Dihydroresveratrol
Given that glycosylation is a common metabolic pathway in plants, species known to produce dihydroresveratrol are potential, yet unconfirmed, sources of its glucosides. These include:
-
Orchidaceae Family: Genera such as Dendrobium, Dioscorea, and Bulbophyllum are known to produce dihydroresveratrol.[7][8]
-
Cannabis sativa L.: This plant produces dihydroresveratrol as a non-cannabinoid estrogenic compound.[7]
-
Vitis vinifera (Grapes) and Wine: Dihydroresveratrol is naturally present in wine, likely originating from the grapevines.[7]
-
Maackia amurensis [7]
-
Hydrangea serrata [7]
-
Arachis hypogaea (Peanut): Peanut roots are a known source of resveratrol and likely contain dihydroresveratrol.[7]
Microbial Metabolism
A significant source of dihydroresveratrol in mammals is the metabolic conversion of resveratrol by the gut microbiota.[7] This biotransformation suggests that conjugated forms, including glucosides, may also be present as subsequent metabolites.
Quantitative Data
Currently, there is a lack of specific quantitative data in the scientific literature detailing the concentration (e.g., mg/g dry weight) of dihydroresveratrol 3-O-glucoside in its known plant sources. Research has predominantly focused on the quantification of its precursor, resveratrol, and the aglycone, dihydroresveratrol.
Table 1: Qualitative Summary of Natural Sources of Dihydroresveratrol 3-O-glucoside and its Aglycone
| Compound | Source Type | Specific Source | Part of Organism | Citation |
| Dihydroresveratrol 3-O-glucoside | Plant | Polygonum cuspidatum | Rhizomes | [1][2][3][4] |
| Plant | Broussonetia papyrifera | Leaves | [5][6] | |
| Dihydroresveratrol (Aglycone) | Plant | Orchidaceae (Dendrobium, Dioscorea, Bulbophyllum) | - | [7][8] |
| Plant | Cannabis sativa L. | - | [7] | |
| Plant | Vitis vinifera (Grapes) | - | [7] | |
| Food Product | Wine | - | [7] | |
| Plant | Maackia amurensis | - | [7] | |
| Plant | Hydrangea serrata | - | [7] | |
| Plant | Arachis hypogaea (Peanut) | Roots | [7] | |
| Microbial Metabolism | Gut Microbiota (from Resveratrol) | - | [7] |
Experimental Protocols
The following sections detail generalized experimental protocols for the extraction, isolation, and identification of dihydroresveratrol 3-O-glucoside from plant matrices. These are composite methods based on established techniques for stilbenoids and related polyphenols.
Protocol 1: Extraction of Dihydroresveratrol 3-O-glucoside from Plant Material
This protocol describes a general procedure for obtaining a crude extract enriched with stilbenoid glycosides.
1. Sample Preparation:
- Collect fresh plant material (e.g., rhizomes of Polygonum cuspidatum or leaves of Broussonetia papyrifera).
- Wash the material thoroughly to remove any soil or debris.
- Air-dry or freeze-dry the plant material to a constant weight.
- Grind the dried material into a fine powder using a mechanical grinder.
2. Solvent Extraction:
- Macerate the powdered plant material in 80% methanol (B129727) (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional agitation.
- Alternatively, perform Soxhlet extraction or ultrasound-assisted extraction to improve efficiency.
- Filter the extract through Whatman No. 1 filter paper or a similar grade of filter paper.
- Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
- Combine the filtrates.
3. Concentration:
- Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
plant [label="Plant Material\n(e.g., Polygonum cuspidatum rhizomes)"];
powder [label="Dried Powder"];
extraction [label="Solvent Extraction\n(80% Methanol)"];
filtration [label="Filtration"];
residue [label="Plant Residue"];
filtrate [label="Combined Filtrates"];
concentration [label="Concentration\n(Rotary Evaporation)"];
crude_extract [label="Crude Extract"];
plant -> powder [label="Drying & Grinding"];
powder -> extraction;
extraction -> filtration;
filtration -> residue [label="Re-extract"];
filtration -> filtrate;
filtrate -> concentration;
concentration -> crude_extract;
}
Protocol 2: Isolation and Purification by Preparative HPLC
This protocol outlines the purification of dihydroresveratrol 3-O-glucoside from the crude extract using preparative high-performance liquid chromatography (HPLC).
1. Sample Preparation:
- Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase (e.g., methanol/water mixture).
- Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
2. Preparative HPLC Conditions (Example):
- Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
- Gradient Program: A linear gradient starting from a low percentage of mobile phase B, gradually increasing to elute compounds of increasing polarity. The exact gradient will need to be optimized based on the specific extract. (e.g., 10-60% B over 40 minutes).
- Flow Rate: Dependent on the column dimensions (e.g., 15-20 mL/min).
- Detection: UV detector at a wavelength of approximately 280 nm.
- Injection Volume: Dependent on the concentration of the sample and the column capacity.
3. Fraction Collection:
- Collect fractions corresponding to the peaks of interest based on the chromatogram.
- Analyze the collected fractions by analytical HPLC to assess purity.
- Pool the pure fractions containing dihydroresveratrol 3-O-glucoside.
4. Final Concentration:
- Evaporate the solvent from the pooled pure fractions under reduced pressure or by lyophilization to obtain the purified compound.
crude_extract [label="Crude Extract"];
prep_hplc [label="Preparative HPLC"];
fractions [label="Collected Fractions"];
purity_check [label="Analytical HPLC\n(Purity Assessment)"];
pure_fractions [label="Pooled Pure Fractions"];
concentration [label="Solvent Evaporation/\nLyophilization"];
pure_compound [label="Purified Dihydroresveratrol\n3-O-glucoside"];
crude_extract -> prep_hplc [label="Dissolve & Filter"];
prep_hplc -> fractions;
fractions -> purity_check;
purity_check -> pure_fractions [label="Pool pure fractions"];
pure_fractions -> concentration;
concentration -> pure_compound;
}
Protocol 3: Structural Identification
The identity and structure of the purified compound should be confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative ion mode is suitable for determining the molecular weight and fragmentation pattern. The expected [M-H]⁻ ion for dihydroresveratrol 3-O-glucoside (C₂₀H₂₄O₈) would be at m/z 391.1.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are essential for unambiguous structural elucidation. 2D-NMR experiments (e.g., COSY, HSQC, HMBC) can be used to confirm the connectivity of the protons and carbons, including the position of the glycosidic linkage.
Signaling Pathways and Biological Activity
Direct research on the signaling pathways modulated by dihydroresveratrol 3-O-glucoside is currently very limited. However, insights can be drawn from studies on its aglycone, dihydroresveratrol. It is important to note that the glycosylation may affect the bioavailability, cell permeability, and metabolic fate of the compound, potentially altering its biological activity compared to the aglycone.
Dihydroresveratrol has been shown to modulate several key signaling pathways, including:
-
AMPK/SIRT1 Pathway: Dihydroresveratrol can activate AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), which are crucial regulators of cellular energy metabolism and stress resistance.
-
Nrf2-Mediated Antioxidant Response: Dihydroresveratrol can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes.
-
NF-κB Signaling: Dihydroresveratrol has been shown to inhibit the NF-κB signaling pathway, which plays a central role in inflammation.
Conclusion
Dihydroresveratrol 3-O-glucoside is a naturally occurring stilbenoid found in plants such as Polygonum cuspidatum and Broussonetia papyrifera. While its quantitative distribution in nature is not well-documented, its presence in these medicinal plants warrants further investigation into its pharmacological properties. The experimental protocols provided in this guide offer a framework for the extraction, isolation, and identification of this compound, enabling further research into its biological activities. Future studies are needed to elucidate the specific signaling pathways modulated by dihydroresveratrol 3-O-glucoside and to determine its therapeutic potential, distinguishing its effects from those of its well-studied aglycone.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. In vitro antibacterial effects of Broussonetia papyrifera leaf extract and its anti-colitis in DSS-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of polyphenols from Broussonetia papyrifera as coronavirus protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Quantitative determination of the (E) - and (Z) -diastereomers of resveratrol and resveratrol glucoside in the roots of Polygonum cuspidatum by HPLC and elementary study on their fluorescence] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Medicinal Potential of Broussonetia papyrifera: Chemical Composition and Biological Activity Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
